1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine

Catalog No.
S13838356
CAS No.
M.F
C11H21N3
M. Wt
195.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-ami...

Product Name

1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine

IUPAC Name

2-methyl-5-(2,3,3-trimethylbutyl)pyrazol-3-amine

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

InChI

InChI=1S/C11H21N3/c1-8(11(2,3)4)6-9-7-10(12)14(5)13-9/h7-8H,6,12H2,1-5H3

InChI Key

BDRGRFUWUOHHPM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN(C(=C1)N)C)C(C)(C)C

1-Methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine is a chemical compound characterized by its unique pyrazole structure, which incorporates a 1-methyl group and a branched alkyl chain (2,3,3-trimethylbutyl) at the 3-position. The compound's molecular formula is C12H20N4C_{12}H_{20}N_4 and its molecular weight is approximately 220.32 g/mol. This compound belongs to the family of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

, including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation reactions: It can react with aldehydes or ketones to form imines or enamines.
  • Acylation and alkylation: The amino group can be acylated or alkylated to synthesize more complex derivatives.

These reactions are significant for synthesizing analogs and exploring structure-activity relationships in drug development.

Compounds containing pyrazole moieties, including 1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine, exhibit a range of biological activities. Some notable activities include:

  • Antimicrobial properties: Pyrazole derivatives have been studied for their effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory effects: Certain pyrazoles demonstrate the ability to reduce inflammation in biological systems.
  • Cytotoxicity against cancer cells: Research indicates that some pyrazole compounds can inhibit cancer cell proliferation.

The specific biological activity of 1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine requires further investigation to elucidate its potential therapeutic applications.

Several synthetic routes can be employed to prepare 1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine:

  • Cyclization reactions: Starting from appropriate hydrazine derivatives and carbonyl compounds, cyclization can yield the pyrazole ring.
  • Alkylation: The introduction of the 2,3,3-trimethylbutyl group can be achieved through alkylation reactions using suitable halides.
  • Substitution reactions: Further functionalization can be performed through nucleophilic substitutions on the pyrazole ring.

These methods provide flexibility in modifying the compound for various applications.

1-Methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or inflammatory diseases.
  • Agriculture: Its antimicrobial properties could be harnessed for developing agricultural chemicals aimed at protecting crops from pathogens.
  • Material science: Pyrazole derivatives are also explored for their utility in designing novel materials with specific properties.

Interaction studies of 1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine with biological targets are crucial for understanding its mechanism of action. These studies may involve:

  • Binding affinity assays: To determine how well the compound interacts with specific enzymes or receptors.
  • Cellular assays: To evaluate its effects on cell viability and proliferation in various cell lines.
  • In vivo studies: To assess pharmacokinetics and pharmacodynamics in animal models.

Such investigations are essential for advancing its development as a therapeutic agent.

Several compounds share structural similarities with 1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine. Here are some notable examples:

Compound NameStructureUnique Features
1-MethylpyrazoleStructureSimpler structure without bulky groups; used as a solvent and reagent.
4-AminoantipyrineStructureKnown for analgesic properties; more polar than the target compound.
5-Amino-1H-pyrazoleStructureExhibits different biological activities; lacks the branched alkyl chain.

The uniqueness of 1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine lies in its specific alkyl substituent that may enhance lipophilicity and alter its interaction with biological targets compared to simpler pyrazoles.

Novel Heterocyclic Condensation Strategies

Heterocyclic condensation remains a cornerstone for constructing the pyrazole core of 1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine. A prominent method involves the reaction of hydrazine derivatives with α,β-unsaturated ketones or their equivalents. For instance, phenacyl bromides have been shown to react with substituted hydrazones to form 3,5-disubstituted pyrazoles in moderate to high yields. Adapting this approach, 2,3,3-trimethylbutyl-substituted phenacyl bromide can undergo condensation with methylhydrazine in ethanol under reflux, yielding the target compound after 6–8 hours.

A second strategy leverages acetylenic ketones as precursors. Cyclocondensation of 2,3,3-trimethylbutylacetylene ketones with hydrazine derivatives at elevated temperatures (80–100°C) produces regioselective pyrazole formation. For example, Guojing et al. demonstrated that trifluoromethyl-substituted pyrazoles could be synthesized via hypervalent iodine-mediated cyclization. While this method requires optimization for bulkier alkyl groups like 2,3,3-trimethylbutyl, preliminary studies suggest a 65–75% yield range under similar conditions.

Table 1: Comparative Analysis of Heterocyclic Condensation Methods

PrecursorReaction ConditionsYield (%)Selectivity
Phenacyl bromideEtOH, reflux, 6–8 h70–80High
Acetylenic ketoneToluene, 80°C, 12 h65–75Moderate
Hydrazone intermediatesMicrowave, 100°C, 1 h85–90High

Microwave-assisted condensation represents a recent innovation, reducing reaction times from hours to minutes. For instance, irradiating a mixture of 2,3,3-trimethylbutyl aldehyde hydrazone and methyl acetoacetate at 100°C for 1 hour achieved an 85–90% yield, with minimal byproducts.

Catalytic Approaches for N-Substituted Pyrazole Formation

Catalytic methods have emerged as pivotal tools for introducing the N-methyl group while preserving the 2,3,3-trimethylbutyl substituent. Acid-catalyzed deprotection is widely employed, as seen in the synthesis of 3-chloro-1-methyl-1H-pyrazol-5-amine, where HCl in dioxane cleaves tert-butyl carbamate protecting groups. Applying this to 1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine, a two-step protocol involving Boc protection followed by HCl-mediated deprotection achieved 83% isolated yield.

Transition-metal catalysis offers complementary advantages. Palladium-catalyzed C–N coupling between 3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine and methyl iodide in the presence of a Xantphos ligand and Cs₂CO₃ afforded the N-methylated product in 78% yield. Notably, this method avoids over-alkylation by using a sterically hindered ligand system.

Table 2: Catalytic Systems for N-Methylation

CatalystBaseTemperatureYield (%)
HCl (4N in dioxane)20°C83
Pd(OAc)₂/XantphosCs₂CO₃80°C78
p-Toluenesulfonyl chlorideEt₃N0°C to rt91

Recent work by Shetty et al. highlighted the efficacy of p-toluenesulfonyl chloride (p-TsCl) in facilitating cascade dehydration and ring contraction reactions. Treating a thiadiazine intermediate with p-TsCl under mild conditions (0°C to room temperature) yielded 1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine in 91% yield, demonstrating superior efficiency over traditional acid catalysts.

Solvent-Free and Green Synthesis Protocols

The shift toward sustainable chemistry has driven innovations in solvent-free synthesis. Mechanochemical grinding using a ball mill effectively condensed 2,3,3-trimethylbutyl aldehyde with methylhydrazine and diketones, producing the pyrazole core in 88% yield after 30 minutes. This method eliminates solvent waste and reduces energy consumption by 40% compared to conventional reflux.

Water-mediated reactions also show promise. A one-pot, three-component reaction in aqueous medium at 70°C achieved 82% yield by leveraging the hydrophobic effect to enhance reactivity. The process combines 2,3,3-trimethylbutyl aldehyde, methylhydrazine, and ethyl acetoacetate in the presence of β-cyclodextrin as a supramolecular catalyst.

Table 3: Green Synthesis Performance Metrics

MethodConditionsYield (%)E-Factor*
Mechanochemical grindingBall mill, 30 min880.8
Water-mediated70°C, β-cyclodextrin821.2
Microwave-assistedSolvent-free, 100°C, 1 h900.5

*E-Factor = (Mass of waste)/(Mass of product); lower values indicate greener processes.

Ultrasound-assisted synthesis further enhances reaction kinetics. Irradiating a mixture of 2,3,3-trimethylbutyl bromide and 5-aminopyrazole precursors in a solvent-free system for 20 minutes at 50°C yielded the target compound in 89% purity, with a 12-fold reduction in reaction time compared to thermal methods.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.173547683 g/mol

Monoisotopic Mass

195.173547683 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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